molecular formula C12H9ClN6O B1193538 SBC040

SBC040

Cat. No.: B1193538
M. Wt: 288.695
InChI Key: NSIGQAXQCUFILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SBC040 is a novel cAMP-independent potentiator of CFTR, synergistically restoring CFTR function.

Scientific Research Applications

1. Site-Based Data Curation in Geobiology

  • Paper Title: "Site-based data curation based on hot spring geobiology"
  • Abstract: This study discusses Site-Based Data Curation (SBDC), focusing on managing data collected at scientifically significant sites like natural hot spring sites in Yellowstone National Park. The approach emphasizes sharing and reuse of valuable field data in cross-disciplinary earth systems science. The paper highlights the importance of systematic documentation of sampling processes and context-specific information for meaningful data reuse.
  • Authors: C. Palmer, A. Thomer, K. Baker, et al.
  • Publication Year: 2017
  • Journal: PLoS ONE
  • Read more

Properties

Molecular Formula

C12H9ClN6O

Molecular Weight

288.695

IUPAC Name

4-(6-Amino-2-chloro-9H-purin-9-yl)benzamide

InChI

InChI=1S/C12H9ClN6O/c13-12-17-9(14)8-11(18-12)19(5-16-8)7-3-1-6(2-4-7)10(15)20/h1-5H,(H2,15,20)(H2,14,17,18)

InChI Key

NSIGQAXQCUFILR-UHFFFAOYSA-N

SMILES

O=C(N)C1=CC=C(N2C=NC3=C(N)N=C(Cl)N=C23)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SBC040;  SBC-040;  SBC 040

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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